Cas no 72228-39-8 (2-(1-methyl-1H-indol-3-yl)propanoic Acid)

2-(1-Methyl-1H-indol-3-yl)propanoic acid is a synthetic indole derivative with a propanoic acid substituent at the 3-position of the indole ring, further modified by a methyl group at the nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to biologically active indole alkaloids. Its key advantages include its potential as a versatile intermediate for the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators. The methyl group enhances stability, while the carboxylic acid functionality allows for further derivatization, making it a valuable building block for research and drug discovery applications.
2-(1-methyl-1H-indol-3-yl)propanoic Acid structure
72228-39-8 structure
商品名:2-(1-methyl-1H-indol-3-yl)propanoic Acid
CAS番号:72228-39-8
MF:C12H13NO2
メガワット:203.23712
CID:549281
PubChem ID:10631976

2-(1-methyl-1H-indol-3-yl)propanoic Acid 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-aceticacid, a,1-dimethyl-
    • Indole-3-aceticacid, a,1-dimethyl- (6CI,7CI)
    • 1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI)
    • 2-(1-methyl-1H-indol-3-yl)propanoic Acid

2-(1-methyl-1H-indol-3-yl)propanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-152747-2.5g
2-(1-methyl-1H-indol-3-yl)propanoic acid
72228-39-8 92%
2.5g
$1509.0 2023-11-13
Enamine
EN300-152747-10.0g
2-(1-methyl-1H-indol-3-yl)propanoic acid
72228-39-8 92%
10g
$3315.0 2023-06-05
Enamine
EN300-152747-0.05g
2-(1-methyl-1H-indol-3-yl)propanoic acid
72228-39-8 92%
0.05g
$179.0 2023-11-13
Enamine
EN300-152747-0.1g
2-(1-methyl-1H-indol-3-yl)propanoic acid
72228-39-8 92%
0.1g
$268.0 2023-11-13
Aaron
AR00FSJJ-500mg
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI)
72228-39-8 95%
500mg
$852.00 2025-01-24
Aaron
AR00FSJJ-10g
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI)
72228-39-8 92%
10g
$4584.00 2023-12-13
Enamine
EN300-152747-10g
2-(1-methyl-1H-indol-3-yl)propanoic acid
72228-39-8 92%
10g
$3315.0 2023-11-13
1PlusChem
1P00FSB7-5g
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI)
72228-39-8 95%
5g
$2825.00 2024-04-21
1PlusChem
1P00FSB7-100mg
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI)
72228-39-8 95%
100mg
$333.00 2025-02-27
1PlusChem
1P00FSB7-500mg
1H-Indole-3-aceticacid,-alpha-,1-dimethyl-(9CI)
72228-39-8 95%
500mg
$703.00 2025-02-27

2-(1-methyl-1H-indol-3-yl)propanoic Acid 関連文献

2-(1-methyl-1H-indol-3-yl)propanoic Acidに関する追加情報

Recent Advances in the Study of 2-(1-methyl-1H-indol-3-yl)propanoic Acid (CAS: 72228-39-8): A Comprehensive Research Brief

2-(1-methyl-1H-indol-3-yl)propanoic Acid (CAS: 72228-39-8) is a chemically synthesized indole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique indole core structure, has been the subject of numerous studies due to its potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer drug development. Recent advancements in synthetic methodologies and biological evaluations have shed new light on the pharmacological properties and mechanisms of action of this intriguing molecule.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers explored the structure-activity relationship (SAR) of 2-(1-methyl-1H-indol-3-yl)propanoic Acid and its analogs. The study demonstrated that the methyl group at the 1-position of the indole ring significantly enhances the compound's metabolic stability, while the propanoic acid moiety contributes to its selective binding to cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. These findings provide valuable insights for the design of more potent and selective COX-2 inhibitors with reduced gastrointestinal side effects.

Another notable research effort, documented in Bioorganic & Medicinal Chemistry Letters (2024), investigated the anticancer potential of 2-(1-methyl-1H-indol-3-yl)propanoic Acid. The study revealed that this compound exhibits promising antiproliferative activity against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells, with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway and modulates the expression of key apoptosis-related proteins such as Bcl-2 and Bax.

Recent synthetic innovations have also contributed to the growing interest in this compound. A 2024 report in Organic Process Research & Development described an improved, scalable synthesis of 2-(1-methyl-1H-indol-3-yl)propanoic Acid with a 78% overall yield and excellent purity (>99%). This optimized synthetic route addresses previous challenges in large-scale production, making the compound more accessible for further pharmacological studies and potential clinical applications.

From a drug delivery perspective, novel formulations of 2-(1-methyl-1H-indol-3-yl)propanoic Acid have been developed to enhance its bioavailability. A 2023 study in the International Journal of Pharmaceutics reported the successful development of nanoparticle-encapsulated forms of the compound, which demonstrated improved solubility and sustained release properties. These advancements in formulation technology could potentially overcome the pharmacokinetic limitations observed in earlier studies.

As research on 2-(1-methyl-1H-indol-3-yl)propanoic Acid continues to evolve, several key challenges remain to be addressed. These include the need for more comprehensive in vivo toxicity studies, clearer elucidation of its molecular targets beyond COX-2, and investigation of potential synergistic effects with existing therapeutic agents. Nevertheless, the accumulating evidence suggests that this compound holds considerable promise as a lead structure for the development of novel anti-inflammatory and anticancer agents.

In conclusion, the recent surge in research activity surrounding 2-(1-methyl-1H-indol-3-yl)propanoic Acid (CAS: 72228-39-8) underscores its potential as a valuable pharmacophore in drug discovery. The compound's diverse biological activities, coupled with advances in its synthesis and formulation, position it as an exciting candidate for further preclinical development. Future studies focusing on target identification, mechanism elucidation, and clinical translation will be crucial in realizing the full therapeutic potential of this intriguing molecule.

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